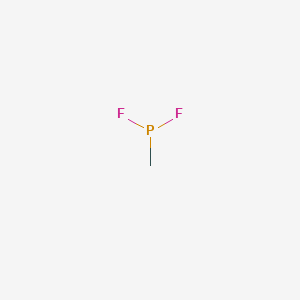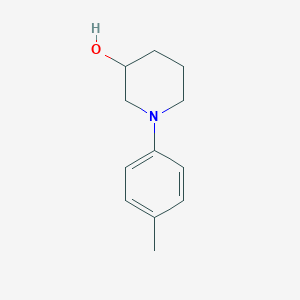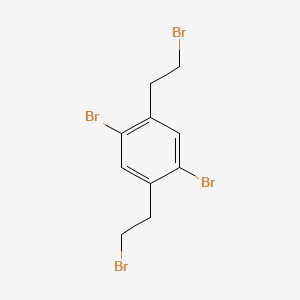![molecular formula C11H12O2 B14128118 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[4.2.0]octa-1,3,5-triene family, which is known for its stability and reactivity. The presence of the propanoic acid group adds to its versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid typically involves a multi-step process starting from benzocyclobutene. One common method includes the following steps:
Formation of the Grignard Reagent: Benzocyclobutene is reacted with magnesium in the presence of iodine in anhydrous tetrahydrofuran (THF) to form a Grignard reagent.
Addition Reaction: The Grignard reagent is then reacted with (2-bromo-vinyl)-benzene to form the bicyclo[4.2.0]octa-1,3,5-trien-3-yl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Esters, amides, or other derivatives.
Aplicaciones Científicas De Investigación
3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid involves its interaction with molecular targets through various pathways:
Comparación Con Compuestos Similares
Similar Compounds
Benzocyclobutene: Shares the bicyclic structure but lacks the propanoic acid group.
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Contains a ketone group instead of the propanoic acid group.
Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane: Features two bicyclo[4.2.0]octa-1,3,5-trien-3-yl groups and a dimethylsilane moiety.
Uniqueness
3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid is unique due to the presence of the propanoic acid group, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)propanoic acid |
InChI |
InChI=1S/C11H12O2/c12-11(13)6-2-8-1-3-9-4-5-10(9)7-8/h1,3,7H,2,4-6H2,(H,12,13) |
Clave InChI |
ZNUAOJHFPYQVKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C1C=CC(=C2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-methyl-2-[pentanoyl-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B14128044.png)


![2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate](/img/structure/B14128053.png)
![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)


![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)



![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128104.png)


